5-Methyl-1H-pyrrole-2-carbonitrile
Overview
Description
5-Methyl-1H-pyrrole-2-carbonitrile: is an organic compound with the molecular formula C6H6N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Mechanism of Action
Target of Action
It has been shown to inhibit the enzyme rna polymerase ii , which is responsible for the transcription and replication of DNA .
Mode of Action
5-Methyl-1H-pyrrole-2-carbonitrile interacts with its target, RNA polymerase II, by inhibiting its function . This inhibition disrupts the transcription and replication of DNA, leading to a halt in the production of new proteins and the replication of cells .
Biochemical Pathways
Given its inhibitory effect on rna polymerase ii , it can be inferred that it affects the transcription and replication of DNA. This could potentially impact various downstream effects, including protein synthesis and cell replication.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of RNA polymerase II . By inhibiting this enzyme, this compound could potentially disrupt the transcription and replication of DNA, leading to a halt in protein synthesis and cell replication.
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-pyrrole-2-carbonitrile has been shown to inhibit the enzyme RNA polymerase II, which is responsible for the transcription and replication of DNA . The compound also inhibits the enzyme acetylcholinesterase, which leads to a build-up of acetylcholine in the brain . These two mechanisms are thought to be responsible for the observed neurotoxicity of this compound .
Cellular Effects
The inhibition of RNA polymerase II by this compound can have profound effects on cellular function . RNA polymerase II is crucial for the transcription of DNA into mRNA, which is then translated into proteins. By inhibiting this enzyme, this compound can disrupt normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting the enzymes RNA polymerase II and acetylcholinesterase . This leads to a decrease in the transcription and replication of DNA and an increase in acetylcholine levels in the brain . These changes can result in neurotoxicity and other adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-pyrrole-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 5-methylpyrrole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 5-methyl-1H-pyrrole-2-amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the pyrrole ring, enhancing its chemical diversity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed
Major Products:
Oxidation: 5-Methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Methyl-1H-pyrrole-2-amine.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: 5-Methyl-1H-pyrrole-2-carbonitrile is used as a building block in organic synthesis. Its reactivity allows for the creation of diverse pyrrole derivatives, which are valuable intermediates in the synthesis of complex organic molecules .
Biology: In biological research, pyrrole derivatives, including this compound, are studied for their potential biological activities. These compounds can serve as scaffolds for the development of new drugs and bioactive molecules .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry. They are investigated for their potential as therapeutic agents in treating various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of dyes, pigments, and polymers .
Comparison with Similar Compounds
- 1,5-Dimethyl-2-pyrrolecarbonitrile
- Pyrrole-2-carbonitrile
- 5-Methyl-1H-pyrrole-2-carboxylic acid
Comparison: 5-Methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1,5-Dimethyl-2-pyrrolecarbonitrile, it has a single methyl group at the 5-position, affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-methyl-1H-pyrrole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-5-2-3-6(4-7)8-5/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTWORABVYVKEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341143 | |
Record name | 5-Methyl-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26173-92-2 | |
Record name | 5-Methyl-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1H-pyrrole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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